(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide

Lipophilicity Partition coefficient Drug-likeness

(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide (synonym: 3,4-dimethylbenzamidoxime) is a benzene-derived aromatic amidoxime bearing two methyl substituents at the 3- and 4-positions of the phenyl ring. The compound exhibits a predicted acid dissociation constant (pKa) of 7.05 ± 0.69, a calculated octanol–water partition coefficient (LogP) of approximately 2.10, and a melting point of 150.5–151 °C.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 40312-15-0
Cat. No. B1419275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide
CAS40312-15-0
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=NO)N)C
InChIInChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)
InChIKeyXSLDELWKSXCINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide (CAS 40312-15-0): Procurement-Relevant Physicochemical and Structural Profile


(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide (synonym: 3,4-dimethylbenzamidoxime) is a benzene-derived aromatic amidoxime bearing two methyl substituents at the 3- and 4-positions of the phenyl ring . The compound exhibits a predicted acid dissociation constant (pKa) of 7.05 ± 0.69, a calculated octanol–water partition coefficient (LogP) of approximately 2.10, and a melting point of 150.5–151 °C . As a member of the amidoxime class, the molecule features the characteristic –C(=NOH)NH₂ functional group that enables both hydrogen-bond donation/acceptance and pH-dependent metal-chelation behavior [1]. Commercially available from multiple suppliers at purities exceeding 95%, this compound serves as a versatile building block for heterocycle synthesis, a precursor to substituted amidines, and a candidate ligand for uranyl sequestration studies [1][2].

Amidoxime-type synthetic building block for heterocycle and amidine synthesis
Commercially available in >95% purity from multiple suppliers
Predicted pKa ~7 supports tunable protonation state for coordination chemistry

Why 3,4-Dimethylbenzamidoxime Cannot Be Casually Replaced by Other Amidoxime Analogs: Key Physicochemical Thresholds


Amidoximes are frequently treated as interchangeable building blocks owing to their common –C(=NOH)NH₂ head group; however, the aromatic substitution pattern profoundly modulates lipophilicity, basicity, and solid-state packing, which in turn dictate solubility, membrane partitioning, and metal-coordination pH windows [1]. The 3,4-dimethyl substitution of the target compound shifts predicted LogP to ~2.10—nearly a full log unit higher than unsubstituted benzamidoxime (LogP ≈ 1.15) and substantially above the 3,4-dimethoxy analog (LogP ≈ 0.58)—while the melting point (150.5–151 °C) exceeds that of benzamidoxime (77 °C) and 3-methylbenzamidoxime (82–87 °C) [2][3]. These quantitative divergences mean that substituting a different amidoxime without adjusting solvent systems, reaction temperatures, or formulation pH will alter reaction outcomes, extraction efficiencies, and biological partitioning. The evidence below quantifies these differences across the most relevant comparator set.

Target
3,4-Dimethylbenzamidoxime
LogP ~2.10
Substituting with unsubstituted benzamidoxime (LogP ~1.15) may significantly reduce organic-phase partitioning and membrane permeability.
Analog
3-Methyl or Dimethoxy analogs
pKa ~9.5–10.1
3-Methyl- or 3,4-dimethoxybenzamidoxime analogs exhibit higher predicted pKa values, shifting the neutral/anionic equilibrium and potentially altering metal-chelation pH windows.
Analog
Unsubstituted or 3-Methyl analogs
mp 77–87°C
Lower-melting analogs (benzamidoxime, 3-methylbenzamidoxime) may require different storage and handling protocols compared to the target (mp ~150°C).

Head-to-Head and Cross-Study Quantitative Differentiation of (Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide Against Its Closest Amidoxime Analogs


Lipophilicity (LogP) Elevation Relative to Unsubstituted, Mono-Methyl, and Dimethoxy Benzamidoxime Comparators

The 3,4-dimethyl substitution pattern endows the target compound with a calculated LogP of 2.10 (Chemsrc) , a value significantly higher than that of the unsubstituted parent benzamidoxime (LogP ≈ 1.15, Chemsrc/ChemicalBook) , the 3-methyl analog (LogP ≈ 1.40, Chembase) [1], the N,N-dimethyl analog (LogP ≈ 1.38, Chemsrc) , and more than three-fold greater than the 3,4-dimethoxy derivative (LogP ≈ 0.58, Chembase) [2]. A LogP increment of +0.70–0.95 log units versus the 3-methyl and unsubstituted analogs translates to a roughly 5- to 9-fold increase in predicted octanol-phase partitioning, which can markedly affect membrane permeability, organic-phase extraction efficiency, and bioaccumulation potential.

LogP Elevation
Data to verify
LogP 2.10 vs benzamidoxime 1.15
∆ +0.95 vs parent; +1.52 vs 3,4-dimethoxy analog
Supports organic-phase extraction and lipid-membrane partitioning review.
Predicted values; experimental LogP confirmation recommended for formulation studies.
Lipophilicity Partition coefficient Drug-likeness Metal extraction

Elevated Melting Point Reflecting Enhanced Crystal Lattice Stability Versus Lower-Melting Amidoxime Analogs

The target compound exhibits a melting point of 150.5–151 °C (ChemicalBook) , which is approximately 73 °C higher than unsubstituted benzamidoxime (mp 77 °C) , approximately 64–68 °C higher than 3-methylbenzamidoxime (mp 82–87 °C) , and comparable to the 4-methyl analog (mp 140–145 °C) [1]. This elevated melting point is consistent with stronger intermolecular hydrogen bonding and more efficient crystal packing conferred by the 3,4-dimethyl substitution, which may improve solid-state stability during storage, simplify purification via recrystallization, and permit higher-temperature reaction conditions without melting.

Melting Point
Data to verify
150.5–151°C
~73°C above benzamidoxime; ~64–68°C above 3-methyl analog
Indicates enhanced crystal lattice stability and supports easier solid-state handling.
Supplier-reported melting ranges; may vary slightly with purity and method.
Crystallinity Thermal stability Solid-state properties Purification

Basicity Shift Relative to Experimentally Determined Benzamidoxime pKa Values

The predicted pKa of the target compound is 7.05 ± 0.69 (ChemicalBook, based on the amidoxime –OH proton) , which places it intermediate between the two experimentally measured pKa values of benzamidoxime: pKa₁ = 4.85 (oxime nitrogen deprotonation to neutral form) and pKa₂ = 12.36 (oxime oxygen deprotonation to amidoximate anion), as determined by UV/vis spectroscopic titration [1]. The 3,4-dimethyl substitution appears to raise the effective pKa by approximately 2.2 units relative to pKa₁ of benzamidoxime, shifting the neutral/anionic transition closer to physiological pH (7.4). In contrast, 3-methylbenzamidoxime shows a predicted pKa of ~10.13 (Chembase) [2], and 3,4-dimethoxybenzamidoxime has a predicted pKa of ~9.52 (Chembase) [3], both considerably more basic. This positions the target compound uniquely: at pH 7.4, a larger fraction exists in the neutral (hydroxyimino) form compared to mono-methyl or dimethoxy analogs, while still retaining a greater proportion of the amidoximate anion than the unsubstituted parent.

Basicity Shift
Context-dependent
Predicted pKa 7.05 vs benzamidoxime pKa₁ 4.85
∆ ~+2.2 units; closer to neutral/physiological pH
May shift metal-chelation pH profile toward neutral conditions relative to parent amidoxime.
Predicted pKa should be verified experimentally before pH-dependent study design.
Acid dissociation constant Protonation state Metal chelation pH window Bioavailability

Topological Polar Surface Area Constancy with Lipophilicity Gain: Implications for Passive Membrane Permeability

The target compound retains a topological polar surface area (TPSA) of 58.61 Ų (Chemsrc) , identical to that of unsubstituted benzamidoxime and 3-methylbenzamidoxime , while simultaneously achieving a substantially higher LogP. This creates a favorable divergence for passive membrane permeability: TPSA remains below the commonly cited 90 Ų threshold for oral bioavailability and below 60–70 Ų for blood–brain barrier penetration, while the elevated LogP drives partitioning into lipid bilayers. In contrast, N,N-dimethylbenzamidoxime has a reduced TPSA of 35.83 Ų but a lower LogP (−0.72 log units vs. target), and 3,4-dimethoxybenzamidoxime has a larger TPSA of 77.07 Ų [1] with a much lower LogP (−1.52 log units). The combination of unchanged TPSA and elevated LogP is structurally unique to the 3,4-dimethyl substitution among the comparator set.

TPSA/LogP Profile
Data to verify
TPSA 58.61 Ų; LogP 2.10
Identical TPSA to benzamidoxime with +0.95 LogP gain
Supports passive membrane permeability review in CNS or cell-based assays.
Computed TPSA and LogP; experimental permeability measurement recommended.
TPSA Membrane permeability Blood–brain barrier ADME

Documented Synthetic Utility: Alkylation Reactivity of 3,4-Dimethylbenzamidoxime as a Defined Substrate

The compound has been explicitly employed as a substrate in foundational amidoxime alkylation studies. Sato et al. (1955) reported the alkylation of 3,4-dimethylbenzamidoxime as the inaugural paper of a series on amidoxime derivatives [1]. The study established that the 3,4-dimethylbenzamidoxime scaffold undergoes regioselective O- versus N-alkylation depending on reaction conditions, providing an experimentally characterized structure–reactivity baseline that is absent for the unsubstituted benzamidoxime in this specific reaction context. This peer-reviewed reactivity precedent enables researchers to select this compound with confidence when investigating amidoxime alkylation mechanisms, synthesizing O-alkyl or N-alkyl derivatives, or preparing 1,2,4-oxadiazole heterocycles via amidoxime cyclization [2][3].

Synthetic Reactivity
Reported
Peer-reviewed alkylation substrate (Sato et al., 1955)
Defined O- vs N-alkylation regiochemistry reported
Provides a literature-characterized alkylation baseline for reaction development.
Specific reaction conditions in original 1955 paper; modern optimization may be required.
Amidoxime alkylation Synthetic intermediate Heterocycle precursor Structure–reactivity

Class-Level Evidence: Amidoxime Scaffold Applications Across Metal Chelation, Prodrug, and Antimicrobial Domains

While direct comparative bioactivity data for 3,4-dimethylbenzamidoxime are not available, the amidoxime chemotype to which it belongs is supported by extensive class-level evidence. Amidoximes function as effective uranyl chelators in seawater uranium extraction, with pKa values governing the pH window of optimal binding [1]. They serve as prodrugs of amidines, being reduced to the active amidine by the mitochondrial amidoxime-reducing component (mARC) enzyme system [2]. Bis-amidoxime prodrugs of pentamidine analogs demonstrated oral anti-Pneumocystis activity in a rat model, with three of nine bis-benzamidoxime derivatives showing significant efficacy [3]. Amidoxime–heterocycle hybrids exhibit IDO1 inhibitory activity relevant to cancer immunotherapy, and benzamidoxime derivatives bearing specific aryl substitutions are patented as agricultural fungicides [4][5]. The 3,4-dimethyl substitution pattern may offer a distinct pharmacokinetic or chelation profile within this class, though confirmatory studies are needed.

Class-Level Applications
Class-level
Amidoxime chemotype validated for uranyl chelation, mARC prodrug activation, IDO1 inhibition
No direct quantitative data for 3,4-dimethyl derivative
Compound-specific studies are warranted to confirm class-level applicability.
Extrapolation from class evidence; confirmatory experimental profiling recommended.
Uranium extraction Prodrug activation Antimicrobial IDO1 inhibition Agrochemical

Optimal Procurement and Deployment Scenarios for (Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide Based on Quantitative Differentiation Evidence


Uranium and Transition-Metal Sequestration Ligand Development at Near-Neutral pH

The target compound's predicted pKa of approximately 7.05 positions it for optimal amidoximate anion formation near neutral pH, a critical factor for uranyl (UO₂²⁺) chelation from seawater or wastewater at ambient environmental pH (~8.3). Its elevated LogP (~2.10) may enhance retention on hydrophobic polymer backbones or improve extraction into organic phases, while the higher melting point (150.5–151 °C) ensures thermal stability during adsorbent fabrication. Researchers developing next-generation poly(acrylamidoxime) or grafted amidoxime adsorbents should consider this monomer as a candidate for tuning the pKa and hydrophobicity of the resulting material relative to conventional benzamidoxime-based systems [1].

Amidine Prodrug Design Requiring Enhanced Membrane Permeability

In prodrug strategies where an amidoxime is reduced in vivo to the corresponding amidine by the mARC enzyme system [2], the target compound's LogP of ~2.10 (vs. ~1.15 for unsubstituted benzamidoxime) predicts superior passive membrane permeability and potentially improved oral bioavailability. The unchanged TPSA of 58.61 Ų maintains compliance with oral drug-likeness filters . Medicinal chemists synthesizing prodrugs of 3,4-dimethylbenzamidine or exploring structure–permeability relationships across a series of substituted benzamidoxime prodrugs should include this compound to probe the contribution of aryl methylation to absorption and tissue distribution.

Heterocyclic Building Block for 1,2,4-Oxadiazole and Benzimidazole Synthesis

Amidoximes are versatile precursors to 1,2,4-oxadiazoles via O-acylation and cyclodehydration, and to benzimidazoles via thermal or photochemical rearrangement [3][4]. The 3,4-dimethylbenzamidoxime scaffold has been explicitly studied for alkylation reactivity [5], providing a well-characterized starting point for regioselective synthesis. Synthetic chemists building libraries of 3,4-dimethylphenyl-substituted heterocycles for agrochemical or medicinal chemistry screening can procure this compound as a direct precursor, leveraging its literature precedent for alkylation to streamline reaction optimization.

Agrochemical Fungicide Intermediate with Structurally Defined Substitution

BASF patents (e.g., US 6,417,398) describe broad claims on benzamidoxime derivatives as agricultural fungicides, with specific substitution patterns on the phenyl ring modulating activity [6]. The 3,4-dimethyl substitution pattern is explicitly within the claimed generic scope and offers a distinct combination of electronic (methyl electron-donating) and steric properties compared to halogen or alkoxy substituents commonly exemplified in the patent. Agrochemical research groups exploring structure–activity relationships in benzamidoxime fungicides should include this compound as a representative dialkyl-substituted analog to benchmark activity against mono-substituted or halogenated comparators.

Application
Selection Property
Validation Focus
Uranium ligand development
pKa near neutral pH for amidoximate anion formation
Chelation efficiency at target environmental pH
Amidine prodrug design
Elevated LogP with conserved low TPSA
membrane permeability and mARC reduction kinetics
Heterocycle synthesis
Literature-characterized alkylation reactivity
Regioselective oxadiazole or benzimidazole formation
Agrochemical SAR studies
3,4-Dimethyl substitution within patented fungicide scope
Activity benchmarking against mono-substituted or halogenated analogs
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